![molecular formula C11H17NO3 B13007447 ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-azaspiro[44]nonane-4-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₇NO₃ It belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction. One common method involves the reaction of a suitable ketone with an amine under acidic or basic conditions to form the spirocyclic intermediate.
Esterification: The intermediate is then esterified using ethyl chloroformate or a similar reagent to introduce the ethyl ester group at the carboxylate position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex spirocyclic structures.
Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate can be compared with other spirocyclic compounds such as:
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate: This compound contains a sulfur atom in the spirocyclic ring, which can impart different chemical properties and reactivity.
Spiro[4.5]decane-1,3-dione: A simpler spirocyclic compound with different functional groups, used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore new avenues in drug development, materials science, and beyond.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)8-9(13)12-7-11(8)5-3-4-6-11/h8H,2-7H2,1H3,(H,12,13) |
Clave InChI |
APRJOTIEOXQKSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=O)NCC12CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)

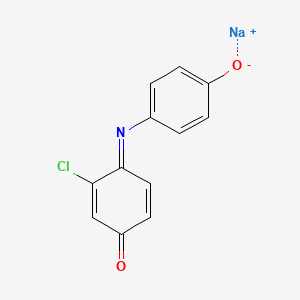
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
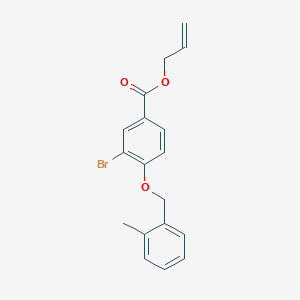
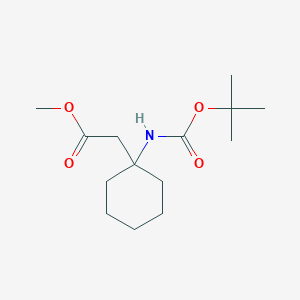
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
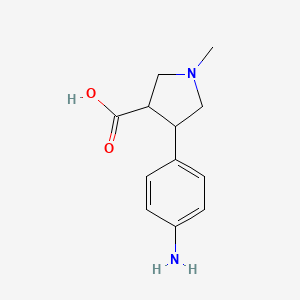
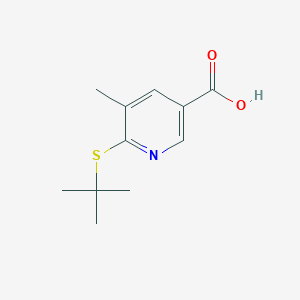

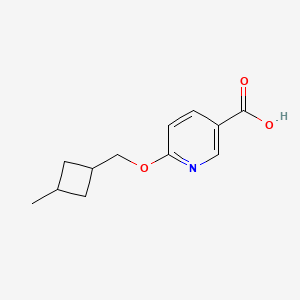
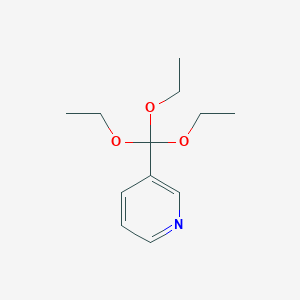
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
